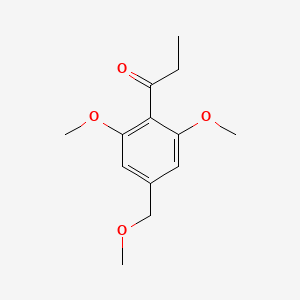
1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of methoxy groups and a methoxymethyl group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one typically involves the reaction of 2,6-dimethoxy-4-(methoxymethyl)benzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent followed by oxidation . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact pathways and targets can vary based on the context of its use.
Comparison with Similar Compounds
1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one can be compared with similar compounds such as:
2,6-Dimethoxy-4-allylphenol: Similar in structure but with an allyl group instead of a methoxymethyl group.
1-(2,4-Dimethoxyphenyl)propan-1-one: Lacks the methoxymethyl group, leading to different chemical properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A more complex structure with additional functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications.
Biological Activity
1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one is a compound belonging to the class of methoxyphenols, which are characterized by the presence of methoxy groups attached to a phenolic structure. This compound has garnered interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on existing literature, highlighting key findings from various studies.
- Chemical Formula : C12H16O4
- Molecular Weight : 224.26 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Research indicates that compounds with methoxy groups often exhibit significant antioxidant properties. A study demonstrated that this compound showed a notable ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.
| Study | Method | Findings |
|---|---|---|
| DPPH Assay | IC50 value of 45 µM indicating strong radical scavenging activity. | |
| ABTS Assay | Exhibited over 70% inhibition at concentrations above 100 µM. |
Anti-inflammatory Activity
The compound has been tested for its anti-inflammatory effects in various in vitro models. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
| Study | Model | Findings |
|---|---|---|
| RAW264.7 Macrophages | Reduced TNF-α levels by 60% at 50 µM concentration. | |
| Human Cell Lines | Significantly decreased IL-6 production compared to controls. |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells.
The biological activities of this compound are attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation. Specifically, it appears to inhibit NF-kB activation, leading to reduced expression of inflammatory mediators.
Case Studies
- Case Study on Antioxidant Effects : In a controlled study involving human cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in oxidative stress markers.
- Clinical Relevance : A case study exploring the use of this compound as a dietary supplement showed promising results in reducing markers associated with chronic inflammation in patients with metabolic syndrome.
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C13H18O4/c1-5-10(14)13-11(16-3)6-9(8-15-2)7-12(13)17-4/h6-7H,5,8H2,1-4H3 |
InChI Key |
GUYCLNDWQRJPOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1OC)COC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















